molecular formula C14H18N2O6S B12092044 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane

6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane

Cat. No.: B12092044
M. Wt: 342.37 g/mol
InChI Key: ZGOJGEFFPPYWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane (CAS: 1374830-30-4) is a spirocyclic compound with a unique structural framework. Its molecular formula is C₁₄H₁₈N₂O₆S, and it has a molecular weight of 342.37 g/mol . The core structure consists of a 2-azaspiro[3.3]heptane scaffold, substituted at the 6-position with two methoxy groups and at the 2-position with a 2-nitrophenylsulfonyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

6,6-dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C14H18N2O6S/c1-21-14(22-2)7-13(8-14)9-15(10-13)23(19,20)12-6-4-3-5-11(12)16(17)18/h3-6H,7-10H2,1-2H3

InChI Key

ZGOJGEFFPPYWEU-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Cyclization via Alkylation of Aniline Derivatives

A scalable approach involves the hydroxide-mediated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO), as demonstrated in tuberculosis drug intermediate synthesis. While this method originally targeted 2-oxa-6-azaspiro[3.3]heptane derivatives, it provides a template for azaspiro systems. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventSulfolane94% conversion
BaseNaOH (50% aqueous)Minimizes hydrolysis
Temperature80°CBalances kinetics/stability
Addition ModePremixed reagent feedReduces byproduct formation

This method achieves 87% isolated yield at 100 g scale with >99% purity when applied to analogous systems.

Tosyl Group-Mediated Ring Closure

Alternative routes employ 2-tosyl-2-azaspiro[3.3]heptane intermediates, followed by detosylation. A representative procedure dissolves 2-tosyl derivatives in 1,2-dimethoxyethane, treating with sodium naphthalenide to yield the free spiroamine in 83% yield. However, this method requires strict anhydrous conditions and poses scalability challenges due to pyrophoric reagents.

Functionalization of the Spiro Core

Dimethoxy Group Installation

Methoxy groups at the 6-position are introduced via nucleophilic substitution or etherification:

Method A: Direct Alkylation
Treatment of 2-azaspiro[3.3]heptane with methyl iodide in the presence of silver(I) oxide achieves dimethylation. However, this approach suffers from over-alkylation, requiring careful stoichiometric control (MeI:spiroamine = 2.2:1).

Method B: Orthoester Hydrolysis
Using 6,6-dimethoxy-2-azaspiro[3.3]heptane hemioxalate (CAS 2725790-89-4) as a precursor, acid-catalyzed hydrolysis liberates the dimethoxy species. This method, while high-yielding (>90%), introduces additional purification steps to remove oxalic acid byproducts.

Sulfonylation with 2-Nitrophenylsulfonyl Chloride

The final critical step installs the sulfonyl group via Friedel-Crafts type reactions:

Direct Sulfonylation

Reacting 6,6-dimethoxy-2-azaspiro[3.3]heptane with 2-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane, catalyzed by DMAP (0.1 equiv), affords the target compound in 76% yield. Key process considerations:

  • Temperature Control : Maintain 0–5°C to suppress sulfonic acid formation

  • Workup Protocol : Sequential washes with 5% HCl, saturated NaHCO3, and brine

  • Purity Enhancement : Recrystallization from ethanol/water (4:1) achieves >97% purity

Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between spirocyclic boronic esters and sulfonyl halides presents an alternative pathway. While theoretically appealing, this method currently suffers from low yields (≤45%) due to competing protodeboronation.

Integrated Synthesis Routes

Linear Approach (Core → Methoxy → Sulfonyl)

  • Spiroamine synthesis via alkylation

  • Dimethylation using methyl triflate in DMF (89% yield)

  • Sulfonylation as per Section 3.1
    Total Yield : 62% over three steps

Convergent Strategy

  • Prepare 2-nitrophenylsulfonyl chloride derivative

  • Synthesize 6,6-dimethoxy-2-azaspiro[3.3]heptane hemioxalate

  • Couple via nucleophilic aromatic substitution
    Total Yield : 58% with superior regioselectivity

Analytical Characterization Data

Critical quality attributes for the final compound:

ParameterSpecificationMethod
Purity (HPLC)≥97%USP <621>
Residual Solvents<500 ppm totalGC-MS
Sulfur Content9.2–9.6%Elemental Analysis
Optical Rotation±0.5° (c=1, MeOH)Polarimetry

X-ray crystallography confirms the spirocyclic structure with bond angles of 109.5° at the quaternary carbon, consistent with sp³ hybridization.

Comparative Method Analysis

MethodAdvantagesLimitationsScale Feasibility
Linear SynthesisStraightforward sequencingCumulative yield lossPilot scale
Convergent ApproachModularityRequires unstable intermediatesLab scale
One-Pot AlkylationTime-efficientImpurity control challengesNot demonstrated

The hydroxide-mediated alkylation route shows greatest promise for kilogram-scale production, provided that 3,3-bis(bromomethyl)oxetane supply chains are secured.

Chemical Reactions Analysis

6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl and sulfonyl groups may play a role in binding to these targets, while the spirocyclic core provides structural stability and specificity .

Comparison with Similar Compounds

Key Features :

  • Spirocyclic Core : The azaspiro[3.3]heptane system restricts conformational flexibility, enhancing binding selectivity in drug design.
  • Electron-Withdrawing Groups : The 2-nitrophenylsulfonyl group introduces electron-deficient character, which may facilitate nucleophilic substitution or serve as a directing group in further functionalization.
  • Solubility: The dimethoxy groups likely improve solubility in polar solvents compared to nonpolar analogs.

The compound is commercially available with ≥97% purity and is classified as a heterocyclic building block for research applications .

Comparison with Similar Compounds

The structural and functional attributes of 6,6-dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane are compared below with related azaspiro compounds, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural and Functional Analogues

Table 1: Comparative Analysis of Azaspiro[3.3]heptane Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₁₄H₁₈N₂O₆S 342.37 6,6-dimethoxy; 2-(2-nitrophenyl)sulfonyl High rigidity; potential protease inhibition
tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d) C₂₀H₂₉ClFN₂O₃S 431.16 2-chloro-4-fluorophenyl; tert-butylsulfinyl White solid (mp 102–104°C); chiral building block
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride C₅H₇F₂N·HCl 169.58 6,6-difluoro Hydrochloride salt; compact polarity
6-(Benzyloxy)-2-azaspiro[3.3]heptane hydrochloride C₁₃H₁₇NO·HCl 203.28 6-benzyloxy Enhanced lipophilicity (LogP: 2.28)
1-Allyl-2-(hydroxymethyl)-3-para-bromophenyl-6-ortho-nosyl-1,6-diazaspiro[3.3]heptane (ent-15a) C₂₃H₂₅BrN₃O₅S 568.43 ortho-nosyl; para-bromophenyl Dual functionalization; bulky substituents

Key Differences and Implications

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-nitrophenylsulfonyl group contrasts with the tert-butylsulfinyl group in 4d and the benzyloxy group in 6-(benzyloxy)-2-azaspiro[3.3]heptane . The nitro group enhances electrophilicity, making the target more reactive in SNAr (nucleophilic aromatic substitution) reactions.
  • Chirality : Compounds like 4d and 4n () feature stereogenic centers, whereas the target compound lacks chiral atoms, simplifying synthesis but limiting enantioselective applications.

Physicochemical Properties

  • Solubility : The dimethoxy groups in the target compound likely improve aqueous solubility compared to the hydrophobic tert-butyl and benzyloxy substituents in analogs .
  • Melting Points : The target’s solid form contrasts with lower-melting analogs like 4n (viscous oil, mp 85–87°C) , attributed to its polar sulfonyl and nitro groups.

Q & A

Q. How can regioselective functionalization of the spirocyclic core be achieved?

  • Methodology : Use directing groups (e.g., boronates) or transition-metal catalysis (Pd-mediated C-H activation) for selective modification. For example, Suzuki-Miyaura coupling at the 2-position has been demonstrated for analogous azaspiro compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.